2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of an imidazole ring substituted with a 3,4-dichlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the 3,4-dichlorophenyl and phenyl groups. The final step involves the thiolation of the imidazole derivative to form the target compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness
Compared to similar compounds, 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-7-6-11(8-14(13)19)15-9-21-17(24-10-16(20)23)22(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKZIXVLDBSTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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